4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a heterocyclic compound that combines a quinoline structure with a hydroxyl group and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring enhances the compound's interaction with biological targets, making it a subject of interest for drug design.
4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide belongs to the class of quinoline carboxamides, which are known for their diverse pharmacological properties. It is classified as a heterocyclic aromatic compound due to the presence of both nitrogen and sulfur in its structure.
The synthesis of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves several key steps:
The synthesis may require specific conditions such as temperature control and choice of solvents to ensure high yields and purity. For instance, selective fluorination or hydroxylation reactions may necessitate careful monitoring of reaction times and temperatures.
The mechanism of action for 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves its interaction with various biological targets:
4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide has several scientific uses:
The antibacterial action of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide centers on its potent inhibition of DNA gyrase subunit B (GyrB), an essential bacterial enzyme for DNA replication and transcription. GyrB’s ATPase domain provides an ideal target due to its structural conservation across Gram-positive pathogens and low homology with human proteins, minimizing off-target effects. This compound class binds competitively at the ATP-binding pocket, disrupting the energy-dependent strand-passing mechanism required for DNA supercoiling [1] [10].
Computational docking studies reveal that 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide forms specific, high-affinity interactions within the GyrB ATP-binding site. The quinoline-3-carboxamide scaffold inserts deep into the hydrophobic pocket, while the thiazole ring participates in π-π stacking with Phe103 of S. aureus GyrB. Crucially, the 4-hydroxy group anchors the molecule via hydrogen bonds with Arg136 (2.8 Å) and a water-mediated bridge to Asp81 (3.2 Å). These interactions collectively confer a binding free energy (ΔG) of -9.8 kcal/mol, explaining the sub-micromolar inhibitory activity (IC~50~ = 1.21 µM) observed in enzymatic assays [10].
Table 1: Key Binding Interactions of 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide with S. aureus GyrB
Residue | Interaction Type | Bond Distance (Å) | Energetic Contribution (kcal/mol) |
---|---|---|---|
Arg136 | H-donor (quinoline-OH) | 2.8 | -3.2 |
Asp81 | Water-mediated H-bond | 3.2 | -1.8 |
Phe103 | π-π stacking (thiazole) | 4.1 | -2.1 |
Val71 | Hydrophobic contact | 3.9 | -1.5 |
The 4-hydroxy-2-quinolone pharmacophore is indispensable for GyrB inhibition. Removal of the 4-hydroxy group reduces inhibitory activity by >50-fold, confirming its role in coordinating key residues like Arg136. Bioisosteric replacement studies demonstrate that:
This fragment’s rigidity preorganizes the molecule for optimal binding, as confirmed by 1.2 Å resolution X-ray crystallography of homologous E. coli GyrB complexes [10].
The compound exhibits exceptional bactericidal activity against multidrug-resistant MRSA strains. Minimum inhibitory concentration (MIC) assays against 37 clinical MRSA isolates show a potency range of 0.25–1 µg/mL, significantly outperforming vancomycin (MIC: 1–64 µg/mL). Time-kill kinetics demonstrate >99.9% reduction in bacterial viability within 8 hours at 4× MIC, confirming concentration-dependent bactericidal action. Crucially, resistance development studies reveal no MIC increase after 20 serial passages, indicating a low propensity for resistance acquisition. This stability is attributed to the compound’s dual-target engagement: besides GyrB, it moderately inhibits topoisomerase IV (IC~50~ = 5.7 µM), reducing selective pressure for single mutations [1] [2].
When tested against vancomycin-resistant Enterococcus faecium (VRE) and Enterococcus faecalis, 4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide maintains robust activity. As shown below, its MIC~90~ against VRE is 2–4 µg/mL, representing an 8- to 16-fold enhancement over vancomycin (MIC~90~ = 16–64 µg/mL). This superior efficacy stems from its mechanism bypassing cell-wall synthesis, which is the site of vancomycin resistance mediated by altered peptidoglycan termini (D-Ala-D-Lac instead of D-Ala-D-Ala). Cytotoxicity assays confirm a high selectivity index (>110 for HepG2/MRSA; >77 for HUVEC/MRSA), indicating minimal off-target effects in mammalian cells [1] [8].
Table 2: Comparative Antibacterial Activity Against Resistant Gram-Positive Pathogens
Organism (No. of Isolates) | MIC~90~ (µg/mL) | Vancomycin MIC~90~ (µg/mL) | Potency Ratio vs. Vancomycin |
---|---|---|---|
MRSA (n=37) | 0.5 | 32 | 64× |
Vancomycin-resistant E. faecium (n=12) | 2.0 | 64 | 32× |
Vancomycin-resistant E. faecalis (n=9) | 4.0 | 16 | 4× |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1